![molecular formula C24H26N4O3S B10917601 1-(4-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one](/img/structure/B10917601.png)
1-(4-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a quinoline moiety, a piperazine ring, and a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the reductive cyclization of 2′-nitrochalcones using formic acid as a CO surrogate The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and the use of specific catalysts like PPh3 have been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinolone derivatives.
Reduction: Reductive cyclization is a key step in its synthesis.
Substitution: Nucleophilic substitution reactions are used to introduce the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Formic acid and acetic anhydride are used as CO surrogates for reductive cyclization.
Substitution: Reagents like PPh3 and specific catalysts are used to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various quinolone derivatives, which are of significant interest due to their biological activities .
Scientific Research Applications
1-(4-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to its biological effects . The piperazine ring may enhance its binding affinity to certain receptors, while the pyrrolidinone structure contributes to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share the quinoline moiety and exhibit similar biological activities.
Hydroquinine 4-methyl-2-quinolyl ether: Another compound with a quinoline structure, used in chiral catalysis.
Uniqueness
1-(4-{[4-(4-METHYL-2-QUINOLYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is unique due to its combination of a quinoline moiety, a piperazine ring, and a pyrrolidinone structure. This combination enhances its potential biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C24H26N4O3S |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
1-[4-[4-(4-methylquinolin-2-yl)piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C24H26N4O3S/c1-18-17-23(25-22-6-3-2-5-21(18)22)26-13-15-27(16-14-26)32(30,31)20-10-8-19(9-11-20)28-12-4-7-24(28)29/h2-3,5-6,8-11,17H,4,7,12-16H2,1H3 |
InChI Key |
FCDYNNQYCKSPCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)N5CCCC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate](/img/structure/B10917526.png)
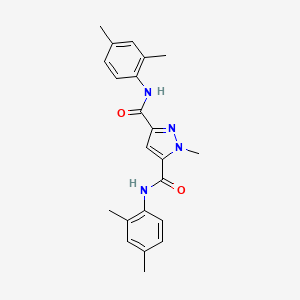

![3-(2-fluorophenyl)-N-(3-methoxypropyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10917540.png)
![azepan-1-yl[6-(1-ethyl-1H-pyrazol-3-yl)-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10917561.png)

![methyl 1-ethyl-7-(1-ethyl-1H-pyrazol-5-yl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B10917584.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-oxopropan-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10917587.png)
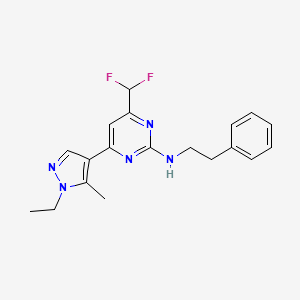
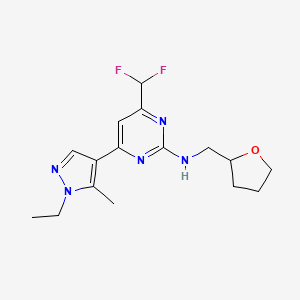
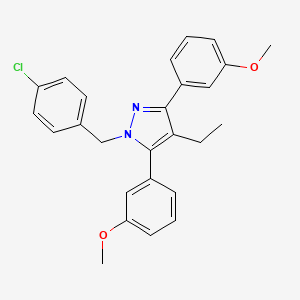
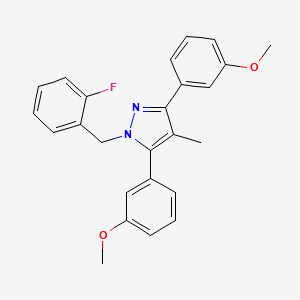
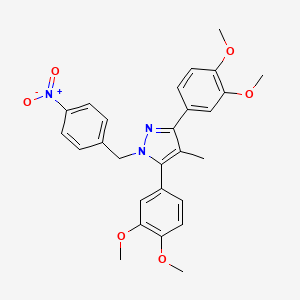
![3-Bromo-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10917604.png)
